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molecular formula C11H13ClO3 B8594642 Methyl 2-chloro-3-(4-methoxyphenyl)propionate

Methyl 2-chloro-3-(4-methoxyphenyl)propionate

Cat. No. B8594642
M. Wt: 228.67 g/mol
InChI Key: PTZOIDDQROGPFK-UHFFFAOYSA-N
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Patent
US04604243

Procedure details

Following the general procedure of Example I, 339 mmols of methyl acrylate were reacted with 25 mmols of crude 4-methoxyaniline in 30 mL of acetonitrile and in the presence of 38 mmols of concentrated HCl and 2.5 mmols of cuprous oxide. The process resulted in a 57.3% yield of methyl 2-chloro-3-(4-methoxyphenyl)propionate.
Quantity
339 mmol
Type
reactant
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step Two
Name
Quantity
38 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous oxide
Quantity
2.5 mmol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[CH3:7][O:8][C:9]1[CH:15]=[CH:14][C:12](N)=[CH:11][CH:10]=1.[ClH:16]>C(#N)C>[Cl:16][CH:2]([CH2:3][C:12]1[CH:14]=[CH:15][C:9]([O:8][CH3:7])=[CH:10][CH:11]=1)[C:1]([O:5][CH3:6])=[O:4]

Inputs

Step One
Name
Quantity
339 mmol
Type
reactant
Smiles
C(C=C)(=O)OC
Step Two
Name
Quantity
25 mmol
Type
reactant
Smiles
COC1=CC=C(N)C=C1
Name
Quantity
38 mmol
Type
reactant
Smiles
Cl
Name
cuprous oxide
Quantity
2.5 mmol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)OC)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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